molecular formula C18H31NO4 B597403 tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1346229-41-1

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B597403
M. Wt: 325.449
InChI Key: VEYMCZKGXQGOPU-UHFFFAOYSA-N
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Description

Tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate, commonly known as TBOA, is a potent non-transportable inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a vital role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

  • Synthesis of Novel Compounds : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Synthesis of Perhydrohistrionicotoxin : Another related compound, (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro [5.5]-undecan-2-one, has been synthesized as a key intermediate for (±)-perhydrohistrionicotoxin synthesis (Ibuka et al., 1982).

  • Assignment of Absolute Configurations : NMR spectroscopy has been used for the assignment of the absolute configurations of compounds like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one (Jakubowska et al., 2013).

  • Introduction of Boc Protecting Group to Amines : tert-Butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been used as a new reagent for the preparation of N-Boc-amino acids (Rao et al., 2017).

  • Safety Evaluation for Food Contact Materials : The safety evaluation of 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane for use in food contact materials has been conducted (Flavourings, 2012).

  • Polymer Stabilization : Studies have been conducted on polymer stabilizers like 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, which show effective synergistic stabilizing effects in combination with other antioxidants (Yachigo et al., 1992).

  • Synthesis of Histrionicotoxin Alkaloids : The synthesis of the 1-Azaspiro[5.5]undecane skeleton characteristic of Histrionicotoxin Alkaloids has been explored for potential drug targets (Matsumura et al., 2021).

  • Thermal Properties in Organic Glassy Materials : The thermal properties of certain organic compounds like 3,9-bis{1,1-dimethyl-2[β-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy]ethyl}-2,4,8,10-tetraoxaspiro[5,5]-undecane (AO-80) have been investigated (Wu, 2003).

properties

IUPAC Name

tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)7-5-14(6-8-18)13-15(20)22-4/h14H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYMCZKGXQGOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CC(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856036
Record name tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

CAS RN

1346229-41-1
Record name tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Cernak, K Dykstra, D Levorse, A Verras, J Balkovec… - Tetrahedron letters, 2011 - Elsevier
Synthesis of oxaspiropiperidines as a strategy for lowering log D - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register …
Number of citations: 5 www.sciencedirect.com

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